molecular formula C9H5ClO6 B14294401 3-Chlorobenzene-1,2,4-tricarboxylic acid CAS No. 114394-45-5

3-Chlorobenzene-1,2,4-tricarboxylic acid

Cat. No.: B14294401
CAS No.: 114394-45-5
M. Wt: 244.58 g/mol
InChI Key: AYIRVRMRXAJWBP-UHFFFAOYSA-N
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Description

3-Chlorobenzene-1,2,4-tricarboxylic acid is a derivative of benzene with three carboxylic acid groups and one chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobenzene-1,2,4-tricarboxylic acid can be synthesized through the oxidation of 3-chlorotoluene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically involves heating the 3-chlorotoluene with the oxidizing agent in an acidic medium, leading to the formation of the tricarboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in basic conditions.

Major Products Formed

    Oxidation: Formation of additional carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

3-Chlorobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chlorobenzene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,4-tricarboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Bromobenzene-1,2,4-tricarboxylic acid: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.

    3-Nitrobenzene-1,2,4-tricarboxylic acid: Contains a nitro group, which significantly alters its chemical behavior and applications.

Uniqueness

3-Chlorobenzene-1,2,4-tricarboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.

Properties

CAS No.

114394-45-5

Molecular Formula

C9H5ClO6

Molecular Weight

244.58 g/mol

IUPAC Name

3-chlorobenzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C9H5ClO6/c10-6-4(8(13)14)2-1-3(7(11)12)5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)

InChI Key

AYIRVRMRXAJWBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)C(=O)O

Origin of Product

United States

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